molecular formula C14H17FN2O5 B1445384 Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate CAS No. 250371-89-2

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate

Cat. No.: B1445384
CAS No.: 250371-89-2
M. Wt: 312.29 g/mol
InChI Key: XVKIVRDTFMBBST-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluoro-nitrophenoxy moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate typically involves the reaction of 2-fluoro-4-nitrophenol with tert-butyl 3-azetidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures (around 0°C) to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The azetidine ring can be oxidized to form corresponding oxo derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxo derivatives of the azetidine ring.

Scientific Research Applications

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenoxy ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The azetidine ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate
  • Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate is unique due to the presence of both fluoro and nitro groups on the phenoxy ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

tert-butyl 3-(2-fluoro-4-nitrophenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5/c1-14(2,3)22-13(18)16-7-10(8-16)21-12-5-4-9(17(19)20)6-11(12)15/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKIVRDTFMBBST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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